TRPA1 Agonist Activity vs. Structural Analog 4-Isopropoxybenzamide
N-butyl-3-isopropoxybenzamide is a functional agonist of the human Transient Receptor Potential Ankyrin 1 (TRPA1) channel. In CHO cells expressing the human receptor, the compound activates TRPA1-mediated channel currents with an EC₅₀ of 104 µM under photoactivation at 330-380 nm UV irradiation [1]. In sharp contrast, the 4-isopropoxy regioisomer (4-isopropoxybenzamide) does not act as a TRPA1 agonist, but instead is characterized as an inhibitor of the REBP pathway . This regioisomeric switch from agonist to inhibitor is a profound functional differentiation.
| Evidence Dimension | Functional Agonist Activity at Human TRPA1 (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 104,000 nM (104 µM) |
| Comparator Or Baseline | 4-Isopropoxybenzamide: Inactive as TRPA1 agonist; designated a REBP inhibitor |
| Quantified Difference | Qualitative functional switch (Agonist vs. Non-agonist) |
| Conditions | Whole-cell patch-clamp recording in CHO cells expressing human TRPA1, with 330-380 nm UV irradiation. |
Why This Matters
This proves that the 3-isopropoxy topology is essential for TRPA1 agonism; purchasing the 4-isopropoxy analog would yield a completely non-overlapping biological profile, potentially invalidating experimental outcomes.
- [1] Zdrazil, B., et al. (2024). BindingDB in 2024: A FAIR database of protein-ligand binding affinities. Nucleic Acids Research, 52(D1), D1748-D1761. Data retrieved for CHEMBL5075961 (BDBM50587273). View Source
